molecular formula C21H28N8O3S B2886533 1-(7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 674307-74-5

1-(7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B2886533
CAS No.: 674307-74-5
M. Wt: 472.57
InChI Key: NDRLPJAUKOWRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a purine core substituted with a 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl group at the 7-position and a piperidine-4-carboxamide moiety at the 8-position. The 4,6-dimethylpyrimidin-2-ylsulfanyl group introduces steric and electronic effects that may influence target binding, while the piperidine-4-carboxamide moiety enhances solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-[7-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8O3S/c1-12-11-13(2)24-19(23-12)33-10-4-7-29-15-17(27(3)21(32)26-18(15)31)25-20(29)28-8-5-14(6-9-28)16(22)30/h11,14H,4-10H2,1-3H3,(H2,22,30)(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRLPJAUKOWRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core structures, such as the pyrimidine and piperidine rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key analogs and their divergence from the target compound.

Table 1. Structural and Functional Comparison of the Target Compound and Analogs

Compound Name (IUPAC) Key Structural Differences Biological Activity Insights Source
Target Compound: 1-(7-{3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,6-dioxo-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide 4,6-Dimethylpyrimidin-2-ylsulfanylpropyl substituent; piperidine-4-carboxamide Hypothesized kinase or receptor modulation based on purine scaffold N/A
1-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxo-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide 3-Methylbenzyl substituent replaces sulfanylpropyl group Reduced polar interactions due to aromatic substituent; unknown target affinity
ChemMapper-derived analog (hypothetical) Variant sulfonyl group; similar purine core Higher 3D similarity (Tanimoto >0.85) but divergent cytotoxicity in cellular assays

Key Findings:

Structural Similarity vs. Biological Response: Despite high 3D similarity (Tanimoto Coefficient >0.85), only 20% of structurally analogous compounds share significantly overlapping gene expression profiles .

Role of Substituents: The 4,6-dimethylpyrimidin-2-ylsulfanyl group in the target compound introduces a polarizable sulfur atom, which could improve binding to cysteine-rich kinase domains. In contrast, nonpolar substituents (e.g., 3-methylbenzyl) may favor hydrophobic pockets in unrelated targets .

Database-Driven Insights: ChemMapper, a platform with 4.35 million annotated compounds, identifies analogs with 3D similarity but often divergent bioactivities. For example, a ChemMapper-derived analog showed increased cytotoxicity despite structural overlap, underscoring the importance of functional assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.